Cas no 2411289-77-3 (1-(3-Fluorosulfonyloxyphenyl)pyrazole)

1-(3-Fluorosulfonyloxyphenyl)pyrazole is a fluorosulfonate ester derivative of phenylpyrazole, characterized by its reactive sulfonyloxy group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the fluorosulfonyloxy moiety enhances its reactivity, making it valuable for cross-coupling reactions and nucleophilic substitutions. Its structural features allow for selective functionalization, enabling precise modifications in complex molecular frameworks. The compound exhibits stability under controlled conditions, ensuring consistent performance in synthetic applications. Its utility in introducing fluorosulfonyl groups into target molecules makes it a versatile reagent for researchers in medicinal and materials chemistry.
1-(3-Fluorosulfonyloxyphenyl)pyrazole structure
2411289-77-3 structure
Product name:1-(3-Fluorosulfonyloxyphenyl)pyrazole
CAS No:2411289-77-3
MF:C9H7FN2O3S
Molecular Weight:242.226884126663
CID:5358197

1-(3-Fluorosulfonyloxyphenyl)pyrazole 化学的及び物理的性質

名前と識別子

    • 1-(3-Fluorosulfonyloxyphenyl)pyrazole
    • 3-(1H-pyrazol-1-yl)phenyl sulfurofluoridate
    • Z3919177997
    • インチ: 1S/C9H7FN2O3S/c10-16(13,14)15-9-4-1-3-8(7-9)12-6-2-5-11-12/h1-7H
    • InChIKey: LJXNYUNCDUWRAP-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(OC1=CC=CC(=C1)N1C=CC=N1)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 330
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 69.6

1-(3-Fluorosulfonyloxyphenyl)pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7553300-1.0g
3-(1H-pyrazol-1-yl)phenyl sulfurofluoridate
2411289-77-3 95.0%
1.0g
$0.0 2025-02-24

1-(3-Fluorosulfonyloxyphenyl)pyrazole 関連文献

1-(3-Fluorosulfonyloxyphenyl)pyrazoleに関する追加情報

1-(3-Fluorosulfonyloxyphenyl)pyrazole: A Comprehensive Overview

The compound with CAS No 2411289-77-3, commonly referred to as 1-(3-Fluorosulfonyloxyphenyl)pyrazole, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a fluorosulfonyl oxy group attached to a phenyl ring. The fluorosulfonyl oxyphenyl group imparts distinctive electronic and steric properties, making this compound a valuable substrate for various applications.

Recent studies have highlighted the potential of 1-(3-Fluorosulfonyloxyphenyl)pyrazole as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of novel agrochemicals, particularly as a building block for fungicides and insecticides. The pyrazole core is well-known for its versatility in medicinal chemistry, often serving as a scaffold for designing compounds with diverse biological activities.

The synthesis of 1-(3-Fluorosulfonyloxyphenyl)pyrazole involves a multi-step process that typically begins with the preparation of the fluorosulfonyl oxybenzene derivative. This is followed by a coupling reaction with an appropriate pyrazole derivative under optimized conditions. The reaction conditions, including temperature, solvent, and catalyst selection, play a critical role in ensuring high yields and purity of the final product.

One of the most intriguing aspects of this compound is its reactivity under various chemical transformations. For instance, recent research has demonstrated its ability to undergo nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at specific positions on the phenyl ring. This property makes it an ideal candidate for further functionalization and subsequent biological evaluation.

In terms of biological activity, 1-(3-Fluorosulfonyloxyphenyl)pyrazole has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with key biological targets suggests potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. However, further studies are required to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.

From an environmental perspective, the stability and biodegradability of 1-(3-Fluorosulfonyloxyphenyl)pyrazole are critical considerations, especially given its potential use in agrochemicals. Recent eco-toxicological assessments have indicated that this compound exhibits low toxicity towards non-target organisms under controlled conditions. Nonetheless, comprehensive environmental impact studies are necessary to ensure sustainable use.

In conclusion, 1-(3-Fluorosulfonyloxyphenyl)pyrazole represents a significant advancement in organic synthesis and holds great promise for future applications in medicine and agriculture. As research continues to uncover its full potential, this compound is poised to become an essential tool in the chemist's arsenal for designing innovative solutions to pressing global challenges.

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